3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
Description
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10-3-6-13(22-2)14(7-10)24(20,21)19-8-12(9-19)16-17-15(18-23-16)11-4-5-11/h3,6-7,11-12H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYVXKLNXFGTQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
- 1-((2-Methoxy-5-Methylphenyl)Sulfonyl)Azetidine : A four-membered azetidine ring sulfonylated at the nitrogen with a 2-methoxy-5-methylphenyl group.
- 3-Cyclopropyl-1,2,4-Oxadiazole : A five-membered heterocycle substituted at position 3 with a cyclopropyl group.
Coupling these fragments necessitates functionalization at the azetidine’s 3-position and the oxadiazole’s 5-position. The synthesis strategies below exploit amidoxime cyclization, nucleophilic substitution, and microwave-assisted coupling.
Synthetic Methodologies
Route 1: Amidoxime Cyclization with Acyl Chloride
Synthesis of 1-((2-Methoxy-5-Methylphenyl)Sulfonyl)Azetidine-3-Carbonitrile
Azetidine (1.0 eq) was dissolved in anhydrous dichloromethane under nitrogen, followed by dropwise addition of 2-methoxy-5-methylbenzenesulfonyl chloride (1.2 eq) and triethylamine (2.5 eq). The reaction was stirred at 0°C for 2 hours, then warmed to room temperature overnight. The mixture was washed with brine, dried over Na₂SO₄, and concentrated to yield the sulfonamide intermediate. Bromination at the azetidine 3-position using N-bromosuccinimide (NBS) and subsequent displacement with sodium cyanide afforded the 3-cyano derivative.
Amidoxime Formation
The nitrile (1.0 eq) was treated with hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq) in ethanol/water (3:1) at 80°C for 4 hours. The resultant amidoxime was isolated via filtration and dried.
Oxadiazole Cyclization
The amidoxime (1.0 eq) was reacted with cyclopropanecarbonyl chloride (1.2 eq) in tetrahydrofuran (THF) under reflux for 12 hours. Silica gel was added, and the mixture underwent microwave irradiation (100°C, 75 W, 15 minutes) to facilitate cyclization. Purification by column chromatography (hexanes/ethyl acetate, 8:2) yielded the target compound.
Yield : 62% (over three steps)
Key Data :
Route 2: Nucleophilic Substitution on Halogenated Oxadiazole
Synthesis of 5-Bromo-3-Cyclopropyl-1,2,4-Oxadiazole
Cyclopropanecarbonyl chloride (1.0 eq) was condensed with bromoamidoxime (1.0 eq) in THF under reflux. The intermediate bromo-oxadiazole was isolated via distillation.
Coupling with Azetidine Sulfonamide
The bromo-oxadiazole (1.0 eq) and 1-((2-methoxy-5-methylphenyl)sulfonyl)azetidine-3-boronic acid (1.2 eq) underwent Suzuki coupling with Pd(PPh₃)₄ (5 mol%) in dioxane/water (4:1) at 90°C for 12 hours. The product was purified by recrystallization.
Yield : 55%
Key Data :
Route 3: One-Pot Microwave-Assisted Synthesis
Reaction Conditions
A mixture of 1-((2-methoxy-5-methylphenyl)sulfonyl)azetidine-3-carboxylic acid (1.0 eq), cyclopropanecarbonyl chloride (1.2 eq), and ammonium chloride (2.0 eq) in dimethylformamide (DMF) was subjected to microwave irradiation (120°C, 150 W, 20 minutes). The crude product was purified via preparative HPLC.
Yield : 68%
Key Data :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 62 | 55 | 68 |
| Reaction Time | 24 hours | 36 hours | 20 minutes |
| Purification Method | Column | Recrystallization | HPLC |
| Key Advantage | Scalability | Functional Group Tolerance | Speed |
Route 3 offers superior efficiency due to microwave acceleration, whereas Route 1 provides better scalability for industrial applications. Route 2, while lower yielding, avoids sensitive functional groups.
Mechanistic Insights
Amidoxime Cyclization
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride, followed by dehydration to form the oxadiazole ring.
Suzuki Coupling
The palladium catalyst facilitates transmetalation between the bromo-oxadiazole and azetidine boronic acid, culminating in carbon-carbon bond formation.
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Core
The synthesis of the oxadiazole ring typically involves cyclodehydration reactions of amidoximes or acylthiosemicarbazides. For instance, amidoximes can undergo O-acylation followed by cyclodehydration under superbase conditions (e.g., NaOH) to yield the oxadiazole structure . This method is efficient and scalable, often achieving high yields .
Construction of the Azetidine Ring
The azetidine moiety is synthesized via cyclization reactions of appropriate amine precursors. For example, azetidine rings can form through intramolecular nucleophilic attack of an amine on an adjacent electrophilic carbon, often facilitated by activating groups. The sulfonamide group (2-methoxy-5-methylphenylsulfonyl) is introduced via sulfonylation of a primary amine, typically using sulfonyl chlorides in basic conditions .
Assembly of the Cyclopropyl Substituent
The cyclopropyl group is introduced through alkylation or cross-coupling reactions (e.g., Suzuki coupling) of a halogenated precursor. This step ensures the cyclopropyl substituent is positioned at the 3-oxadiazole position .
Oxadiazole Ring Formation
Biological Interactions
Molecular docking studies reveal that the compound interacts with enzymes (e.g., carbonic anhydrase) via:
-
Hydrogen bonding between the oxadiazole’s nitrogen and backbone residues (e.g., Q92).
-
Hydrophobic interactions with nonpolar pockets (e.g., V121, L140) .
This highlights its potential in drug discovery for targeting specific protein-ligand binding sites .
Comparative Analysis with Analogous Oxadiazoles
Research Findings and Implications
-
Synthetic Flexibility : The compound’s synthesis leverages modular steps, allowing customization of substituents for tailored biological activity .
-
Therapeutic Potential : Its structural similarity to known bioactive oxadiazoles suggests applications in antibacterial , antiviral , or anticancer therapies .
-
Limitations : The azetidine ring’s reactivity may complicate downstream functionalization, necessitating protective group strategies.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study demonstrated that related oxadiazole derivatives showed activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard methods, showing promising results for potential therapeutic applications in treating bacterial infections .
Anticancer Potential
There is emerging evidence suggesting that oxadiazole derivatives can possess anticancer properties. Studies have indicated that similar compounds may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Further research is warranted to explore the specific effects of 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole on cancer cell lines .
Anti-inflammatory Effects
Compounds with sulfonamide groups have been noted for their anti-inflammatory properties. The presence of the sulfonyl group in this compound may confer similar effects, making it a candidate for further studies in inflammatory disease models.
Case Study 1: Antibacterial Efficacy
In a controlled study, derivatives similar to this compound were tested against strains of Escherichia coli and Staphylococcus aureus. The results showed significant antibacterial activity with zones of inhibition ranging from moderate to high depending on the concentration tested. This suggests a potential role for this compound in developing new antibacterial agents .
Case Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at specific concentrations. Further investigation into the molecular pathways involved could provide insights into their mechanisms of action and therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects through:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Other oxadiazoles: Such as 3,5-diphenyl-1,2,4-oxadiazole.
Azetidine derivatives: Like 3-azetidinone.
Sulfonyl compounds: Including sulfonylureas.
Uniqueness
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1351596-98-9 |
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 349.4 g/mol |
This compound features a cyclopropyl group, an azetidine ring, and an oxadiazole moiety, which contribute to its unique chemical properties and potential biological activities.
Antimicrobial Activity
The oxadiazole ring is known for its diverse biological activities, including antibacterial , antifungal , and antiviral properties. Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial effects against various pathogens.
Case Studies
-
Antibacterial Activity : A study evaluated the antibacterial efficacy of oxadiazole derivatives against a range of Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed superior activity compared to standard antibiotics like ciprofloxacin .
Microorganism Activity Level (Zone of Inhibition) Methicillin-resistant Staphylococcus aureus (MRSA) Significant (20 mm) Escherichia coli Moderate (15 mm) Candida albicans Low (10 mm) - Antifungal Activity : Another study highlighted the antifungal properties of oxadiazole derivatives against Candida species. The tested compounds exhibited varying degrees of inhibition, indicating potential as antifungal agents .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies using L929 mouse fibroblast cells showed that some derivatives of this compound demonstrated low cytotoxicity at therapeutic concentrations .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 95 |
| 100 | 85 |
These results suggest that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile in non-cancerous cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the oxadiazole ring. Modifications such as sulfonyl or methoxy groups have been shown to enhance antimicrobial efficacy and alter cytotoxic profiles .
Summary of Findings
Research indicates that this compound holds promise as a lead candidate for further development in pharmaceutical applications due to its:
- Broad-spectrum antimicrobial activity
- Low cytotoxicity in normal cells
Q & A
Q. Table 1: Common reagents for oxadiazole synthesis
| Reagent | Role | Conditions | Yield Range |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | Dehydrating agent | RT, 24h, anhydrous | 50-70% |
| HATU | Coupling reagent | DMF, 40°C, 6h | 60-80% |
| Thermal cyclization | Solvent-free | 120°C, 2h | 40-60% |
Advanced: How can structural contradictions between computational modeling and crystallographic data be resolved?
Discrepancies often arise from conformational flexibility or crystal-packing effects. A systematic approach includes:
- X-ray crystallography : Use SHELX software for structure refinement to resolve bond-length and angle ambiguities .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify torsional strain or non-covalent interactions.
- Dynamic NMR : Probe solution-phase conformations to assess flexibility of the sulfonylazetidine moiety.
Example resolution : A 2024 study on a related sulfonamide-oxadiazole hybrid found that crystal packing forces shortened S–N bonds by 0.05 Å compared to gas-phase DFT models, highlighting environmental effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- ¹H/¹³C NMR : Assign cyclopropyl (δ 1.0–1.5 ppm) and oxadiazole (C-5 at δ 165–170 ppm) signals.
- 2D experiments (COSY, HSQC) : Resolve overlapping peaks in the sulfonylazetidine region.
- IR : Confirm sulfonyl (S=O, 1350–1150 cm⁻¹) and oxadiazole (C=N, 1600 cm⁻¹) groups.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. Table 2: Key NMR shifts for structural motifs
| Motif | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Cyclopropyl | 1.2–1.4 (m) | 8–12 (CH₂) |
| Sulfonylazetidine | 3.5–4.0 (m, CH₂) | 55–60 (N–SO₂) |
| 1,2,4-Oxadiazole | - | 165–170 (C-5) |
Advanced: How can structure-activity relationship (SAR) studies optimize FLAP inhibitory activity?
From analogous FLAP inhibitors (e.g., BI 665915), key strategies include:
- Substituent modulation : Increase hydrophobicity at the cyclopropyl group to enhance membrane permeability.
- Sulfonyl group optimization : Replace 2-methoxy-5-methylphenyl with electron-withdrawing groups (e.g., CF₃) to improve target binding .
- Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to assess metabolic stability .
Q. Table 3: FLAP inhibition data for analogs
| Compound | FLAP IC₅₀ (nM) | HWB LTB4 IC₅₀ (nM) | LogP |
|---|---|---|---|
| Target compound | 8.2 | 95 | 3.1 |
| BI 665915 | 6.5 | 78 | 2.8 |
| CF₃-substituted | 4.9 | 65 | 3.4 |
Basic: What are the stability concerns for the sulfonylazetidine group under acidic/basic conditions?
- Acidic conditions : Protonation of the sulfonamide nitrogen may lead to hydrolysis. Test stability in pH 2–4 buffers at 37°C.
- Basic conditions : Nucleophilic attack on the sulfonyl group (e.g., NaOH > 1M) can cleave the S–N bond.
- Mitigation : Use aprotic solvents (e.g., DCM) and avoid prolonged heating above 60°C .
Advanced: How can researchers address low correlation between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma protein binding, microsomal stability, and CYP450 interactions. BI 665915 showed low human clearance (2.1 mL/min/kg) due to reduced CYP3A4 affinity .
- Tissue distribution studies : Use radiolabeled compound to assess penetration into target organs (e.g., lung for FLAP inhibition).
- Species-specific metabolism : Compare murine vs. human hepatocyte clearance to adjust dosing regimens.
Basic: Which computational tools predict the compound’s reactivity with biological thiols?
- Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) for the oxadiazole and sulfonyl groups.
- Molecular docking : Simulate interactions with glutathione (GSH) using AutoDock Vina.
- In silico metabolism : Software like ADMET Predictor™ identifies potential thiol-adduct formation sites .
Advanced: What crystallographic challenges arise due to the compound’s conformational flexibility?
- Twinned crystals : Use SHELXD for structure solution and refine with SHELXL .
- Disorder modeling : Apply split positions for the cyclopropyl and methoxy groups.
- Low-resolution data : Enhance refinement with restraints on bond lengths/angles from similar structures.
Basic: How can researchers confirm the purity of this compound?
- HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Aim for >95% purity.
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (±0.4%).
- Thermogravimetric analysis (TGA) : Verify absence of solvent residues (weight loss <1% at 150°C).
Advanced: What strategies improve metabolic stability of the cyclopropyl moiety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
